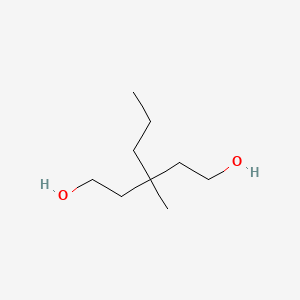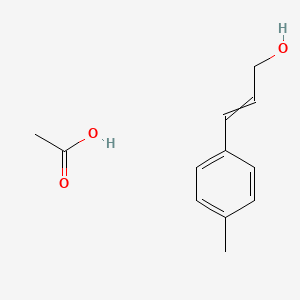
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is a complex organic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethanolamine with ethylenediamine or the reduction of pyrazine.
Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The final step is the alkylation of the piperazine ring with 2-phenylethyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazines.
科学研究应用
4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged regions. This dual interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
1-(2-Phenylethyl)piperazine: Lacks the cyclohexanecarbonyl group, making it less hydrophobic.
4-(Cyclohexanecarbonyl)piperazine: Lacks the phenylethyl group, affecting its binding properties.
N-Phenylpiperazine: Contains a phenyl group directly attached to the nitrogen, altering its electronic properties.
Uniqueness: 4-(Cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one is unique due to the presence of both the cyclohexanecarbonyl and phenylethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
CAS 编号 |
107235-73-4 |
|---|---|
分子式 |
C19H26N2O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
4-(cyclohexanecarbonyl)-1-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C19H26N2O2/c22-18-15-21(19(23)17-9-5-2-6-10-17)14-13-20(18)12-11-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
InChI 键 |
LJOWBFLXJNDRHG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)





![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)



